molecular formula C15H11Cl2NO3 B1666830 N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide CAS No. 349438-38-6

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide

Cat. No. B1666830
M. Wt: 324.2 g/mol
InChI Key: NMKJFZCBCIUYHI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (NBD-DCB) is a synthetic compound derived from benzodioxoles, which are a class of heterocyclic compounds. It is a white crystalline solid with a melting point of 97-99°C and a solubility in water of 0.1 mg/mL. NBD-DCB has been used in various scientific research applications, such as in vitro and in vivo studies, due to its biological activity, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

Herbicidal Applications

  • Herbicidal Activity : This compound, as part of a group of benzamides, has been found effective as herbicides, particularly against annual and perennial grasses. It shows potential utility in agriculture, forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anticancer Research

  • Potential Anticancer Agents : New benzodioxole-based dithiocarbamate derivatives, synthesized from N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide, showed cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. Notably, one derivative demonstrated significant inhibitory effects on the C6 cell line (Altıntop et al., 2017).

Antimicrobial Applications

  • Antimicrobial Activity : Certain derivatives of the compound exhibited antimicrobial activity against various microorganisms, including Staphylococcus aureus and Bacillus subtilis (Attia et al., 2014).

Environmental Considerations

  • Environmental Degradation and Groundwater Contamination : Research on the environmental fate of herbicides structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, such as dichlobenil and its metabolite 2,6-dichlorobenzamide, raised concerns regarding their persistence and potential for groundwater contamination (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Other Applications

  • Modulation of Aldehyde Dehydrogenase Activity : The compound has been used to protect the heart against ischemia/reperfusion damage by modulating aldehyde dehydrogenase activity (Belmont-Díaz et al., 2015).
  • Synthesis and Structural Analysis : Studies on the synthesis, spectral analysis, and structural characterization of derivatives of 1,3-benzodioxol-5-amine have been conducted, focusing on their potential antibacterial activity (Aziz‐ur‐Rehman et al., 2015)

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKJFZCBCIUYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324445
Record name N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide

CAS RN

349438-38-6
Record name N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 349438-38-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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